1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-chlorophenyl)amino)methyl)-5-(3,5-dibromo-2-hydroxyphenyl)-
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Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-chlorophenyl)amino)methyl)-5-(3,5-dibromo-2-hydroxyphenyl)- is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. The specific synthetic route for this compound would involve the following steps:
Formation of the hydrazide: Reacting an appropriate carboxylic acid with hydrazine to form the hydrazide.
Cyclization: Treating the hydrazide with carbon disulfide under basic conditions to form the oxadiazole ring.
Functionalization: Introducing the 2-chlorophenyl and 3,5-dibromo-2-hydroxyphenyl groups through appropriate substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve large-scale synthesis using similar reaction conditions but optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the oxadiazole ring to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole-2-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,3,4-Oxadiazole-2(3H)-thione derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as antimicrobial, anticancer, and anti-inflammatory agents.
Agriculture: Potential use as pesticides or herbicides.
Materials Science: Use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action for 1,3,4-oxadiazole-2(3H)-thione derivatives would depend on their specific biological targets. Generally, these compounds might interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives: Other derivatives with different substituents on the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Compounds with a different arrangement of nitrogen and oxygen atoms in the ring.
Thiadiazole derivatives: Compounds with sulfur instead of oxygen in the ring.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 3-(((2-chlorophenyl)amino)methyl)-5-(3,5-dibromo-2-hydroxyphenyl)- lies in its specific substituents, which can impart unique biological activities and chemical properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases would be necessary
Properties
CAS No. |
81963-78-2 |
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Molecular Formula |
C15H10Br2ClN3O2S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-[(2-chloroanilino)methyl]-5-(3,5-dibromo-2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H10Br2ClN3O2S/c16-8-5-9(13(22)10(17)6-8)14-20-21(15(24)23-14)7-19-12-4-2-1-3-11(12)18/h1-6,19,22H,7H2 |
InChI Key |
GZXZMKMJCKCDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O)Cl |
Origin of Product |
United States |
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